2-Bromo-5-iodoanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Bromo-5-iodoanisole can be synthesized through various methods. One common synthetic route involves the bromination and iodination of anisole derivatives. For instance, starting from 4-Bromo-3-methoxyaniline , the compound can be synthesized by first converting it to 4-Bromo-3-methoxyphenylamine and then iodinating it to obtain this compound .
Industrial Production Methods:
In industrial settings, the production of this compound typically involves the use of dimethyl sulfate and allyltrimethylsilane as reagents . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-5-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include n-butyllithium and tetramethylethylenediamine (TMEDA) for lithiation reactions.
Oxidation Reactions: Reagents such as or can be used for oxidation.
Reduction Reactions: Reducing agents like or are commonly used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-5-iodoanisole has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Proteomics Research: The compound is utilized in proteomics research for the study of protein interactions and functions.
Pharmaceutical Research: It serves as a building block in the development of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodoanisole involves its ability to undergo various chemical reactions due to the presence of bromine and iodine atoms. These atoms can participate in substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the functional groups introduced during these reactions .
Comparison with Similar Compounds
- 2-Bromo-3-iodoanisole
- 4-Bromo-2-iodoanisole
- 4-Bromo-3-iodoanisole
- 3-Bromo-2-iodoanisole
- 2-Bromo-4-iodoanisole
Uniqueness:
2-Bromo-5-iodoanisole is unique due to the specific positions of the bromine and iodine atoms on the anisole ring. This unique arrangement allows it to undergo specific chemical reactions that may not be possible with other similar compounds .
Properties
IUPAC Name |
1-bromo-4-iodo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWNWZBTWYPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479672 | |
Record name | 2-Bromo-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755027-18-0 | |
Record name | 1-Bromo-4-iodo-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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